molecular formula C10H9N3O4 B580569 8-naphthyridin-2(1H)-one CAS No. 1374651-58-7

8-naphthyridin-2(1H)-one

Cat. No.: B580569
CAS No.: 1374651-58-7
M. Wt: 235.20 g/mol
InChI Key: USUGOKJPTNHKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyridone ring. The unique structure of this compound makes it an important scaffold in medicinal chemistry and drug discovery due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-naphthyridin-2(1H)-one can be achieved through various methods. One common approach involves the cyclocondensation reaction of β-alkoxyvinyl trifluoromethyl ketones with 2,6-diaminopyridine . Another method includes the amination of 2-chloronicotinic acid with anilines in the presence of potassium carbonate and water under microwave irradiation . These methods offer efficient and environmentally friendly routes to obtain this compound and its derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as boric acid, and solvent-free conditions have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

8-naphthyridin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and potential for derivatization, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1374651-58-7

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

7-ethoxy-6-nitro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C10H9N3O4/c1-2-17-10-7(13(15)16)5-6-3-4-8(14)11-9(6)12-10/h3-5H,2H2,1H3,(H,11,12,14)

InChI Key

USUGOKJPTNHKGN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C=CC(=O)NC2=N1)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C2C=CC(=O)NC2=N1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.